molecular formula C10H10N2O2 B12215494 Isopropyl 3-cyanopicolinate

Isopropyl 3-cyanopicolinate

Cat. No.: B12215494
M. Wt: 190.20 g/mol
InChI Key: MKTBXAIHGIDJCP-UHFFFAOYSA-N
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Description

Isopropyl 3-cyanopicolinate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of picolinic acid, where the carboxyl group is esterified with isopropyl alcohol and the pyridine ring is substituted with a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-cyanopicolinate typically involves the esterification of 3-cyanopicolinic acid with isopropyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-cyanopicolinate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-cyanopicolinic acid.

    Reduction: Isopropyl 3-aminopicolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Isopropyl 3-cyanopicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which isopropyl 3-cyanopicolinate exerts its effects depends on its interaction with specific molecular targets. For instance, the cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can be hydrolyzed to release the active picolinic acid derivative, which can then interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 5-cyanopicolinate: Similar structure but with the cyano group at the 5-position.

    Methyl 3-cyanopicolinate: Similar structure but with a methyl ester instead of an isopropyl ester.

    Ethyl 3-cyanopicolinate: Similar structure but with an ethyl ester instead of an isopropyl ester.

Uniqueness

Isopropyl 3-cyanopicolinate is unique due to the specific positioning of the cyano group and the isopropyl ester, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these structural features are advantageous.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

propan-2-yl 3-cyanopyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,1-2H3

InChI Key

MKTBXAIHGIDJCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC=N1)C#N

Origin of Product

United States

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